2-(4-Fluorophenyl)quinoline-4,6-diamine

説明

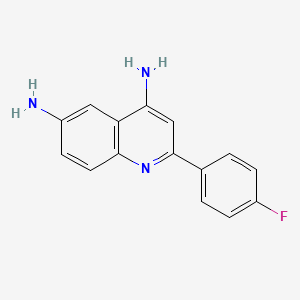

2-(4-Fluorophenyl)quinoline-4,6-diamine (CAS: 423183-90-8) is a quinoline derivative with a molecular formula of C₁₅H₁₂FN₃ and a molecular weight of 253.27 g/mol . The compound features a quinoline core substituted with a 4-fluorophenyl group at position 2 and amino groups at positions 4 and 6 (Figure 1). Its synthesis involves reacting 4-fluoroacetophenone with 2-amino-5-nitrobenzoic acid in phosphoryl chloride, followed by azide substitution and subsequent reduction of azide and nitro groups using tin(II) chloride to yield the diaminoquinoline structure .

The compound serves as a key intermediate in developing inhibitors targeting enzymes like type II NADH-dehydrogenase (NDH-2) and epidermal growth factor receptor (EGFR) tyrosine kinases. Its structural versatility allows for modifications at the 6-amino position, enabling the development of derivatives with enhanced biological activity .

特性

IUPAC Name |

2-(4-fluorophenyl)quinoline-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H,17H2,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTOAAFTSUUEFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)N)C(=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)quinoline-4,6-diamine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and 2-chloroquinoline.

Coupling Reaction: The 4-fluoroaniline undergoes a nucleophilic aromatic substitution reaction with 2-chloroquinoline in the presence of a base such as potassium carbonate, yielding 2-(4-fluorophenyl)quinoline.

Amination: The resulting 2-(4-fluorophenyl)quinoline is then subjected to amination using ammonia or an amine source under high temperature and pressure to introduce the amino groups at the 4 and 6 positions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction rates and yields.

化学反応の分析

Types of Reactions

2-(4-Fluorophenyl)quinoline-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Alkylated or acylated quinoline derivatives.

科学的研究の応用

Chemical Synthesis

The synthesis of 2-(4-Fluorophenyl)quinoline-4,6-diamine involves multiple steps that typically start with 4-fluoroacetophenone and 2-amino-5-nitrobenzoic acid. The process includes several reactions such as nitration, reduction, and substitution to yield the final product. The detailed synthetic pathway is as follows:

- Starting Material : 4-fluoroacetophenone is reacted with 2-amino-5-nitrobenzoic acid in hot phosphorus oxychloride (POCl3).

- Formation of Intermediate : The resulting compound undergoes azidation followed by reduction to yield the desired quinoline derivative.

- Final Product : Further reactions lead to the formation of this compound .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. For instance:

- In vitro studies have demonstrated efficacy against Mycobacterium tuberculosis, highlighting its potential in treating tuberculosis .

- Antifungal activity has been noted against pathogens like Candida albicans and Aspergillus niger .

Antiviral Properties

Recent investigations into antiviral applications have identified quinoline derivatives as potential candidates against viral infections. For example:

- Compounds derived from the quinoline structure have shown promise in inhibiting chikungunya virus (CHIKV), suggesting that this compound could be explored for similar antiviral effects .

Anticancer Potential

The quinoline scaffold has been extensively studied for its anticancer properties. Research indicates that modifications to this structure can enhance its activity against various cancer cell lines:

- Some studies have reported significant cytotoxic effects on cancer cells, making it a candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Variations in substituents on the quinoline ring can significantly impact their efficacy:

- The introduction of different functional groups at specific positions can enhance or diminish biological activity . For instance, modifications at the 4 and 6 positions are critical for maintaining antimicrobial potency.

Case Study 1: Antitubercular Activity

A study focused on synthesizing quinoline derivatives demonstrated that certain modifications led to enhanced activity against Mycobacterium tuberculosis. The results indicated that compounds with specific substitutions at the 6-position exhibited superior antitubercular effects compared to their unsubstituted counterparts .

Case Study 2: Antiviral Screening

In a screening for anti-chikungunya compounds, derivatives of quinoline were tested for their ability to reduce virus-induced cytopathic effects in cell cultures. The results showed that some analogs provided greater protection than existing antiviral treatments like ribavirin .

作用機序

The mechanism of action of 2-(4-Fluorophenyl)quinoline-4,6-diamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to the disruption of cellular processes, resulting in therapeutic effects.

類似化合物との比較

Quinoline-4,6-diamine Derivatives

The quinoline-4,6-diamine scaffold is shared with clinically approved EGFR inhibitors, including neratinib and pyrotinib . These drugs retain the quinoline core but differ in substituents:

- Neratinib : Incorporates a 3-chloro-4-fluorophenyl group at position 2 and a Michael acceptor side chain for covalent EGFR binding.

- Pyrotinib : Features a 4-(pyridin-3-yl)phenyl group and a piperazine-linked side chain.

Key Differences :

- 2-(4-Fluorophenyl)quinoline-4,6-diamine lacks the extended side chains found in neratinib and pyrotinib, which are critical for kinase inhibition and pharmacokinetic properties.

- The 4-fluorophenyl group in the target compound may enhance lipophilicity compared to bulkier substituents in clinical analogs .

Table 1: Comparison of Quinoline-4,6-diamine Derivatives

| Compound | Substituents at Position 2 | Biological Target | Clinical Status |

|---|---|---|---|

| This compound | 4-Fluorophenyl | NDH-2, EGFR (research) | Preclinical |

| Neratinib | 3-Chloro-4-fluorophenyl + side chain | EGFR/HER2 | Approved (2017) |

| Pyrotinib | 4-(Pyridin-3-yl)phenyl + side chain | EGFR/HER2 | Approved (2018) |

Quinazoline-4,6-diamine Derivatives

Quinazoline-4,6-diamines, such as afatinib and erlotinib, are structurally distinct due to their quinazoline core but share functional similarities with quinoline analogs .

Structural and Functional Contrasts :

- Quinazoline vs. Quinoline Core: The quinazoline core (two nitrogen atoms at positions 1 and 3) enhances hydrogen bonding with EGFR’s ATP-binding pocket compared to the single nitrogen in quinoline.

- Substituents: Afatinib includes a 4-(3-chloro-4-fluorophenylamino) group and a Michael acceptor side chain, enabling irreversible EGFR inhibition.

Analogs with Modified Substituents

Derivatives of this compound have been synthesized to explore structure-activity relationships (SAR):

- Compound 15 : Incorporates a piperazine-linked pyrimidine at position 6, enhancing solubility and target affinity .

- Compound 7: Features a 2-amino-6-chloropyrimidine group, demonstrating the importance of halogenated pyrimidines in NDH-2 inhibition .

- Compound 8a : Includes a piperazine-pyrimidine side chain, showing improved in vitro activity compared to the parent compound .

SAR Insights :

- Removal of exocyclic amines (e.g., compound 15) reduces steric hindrance, improving enzyme binding .

- Pyrimidine substitutions at position 6 enhance interactions with NADH-dehydrogenase’s hydrophobic pockets .

Heterocyclic Isosteres and Quinazoline Analogs

- N4-(3-Chloro-4-fluorophenyl)-7-methoxy-4,6-quinazolinediamine : A quinazoline analog with a methoxy group at position 7, highlighting the role of electron-donating groups in stabilizing kinase interactions .

- Isostructural Thiazole Derivatives: Compounds like 4-(4-fluorophenyl)thiazole derivatives () demonstrate planar conformations but lack the diaminoquinoline backbone critical for kinase inhibition.

生物活性

2-(4-Fluorophenyl)quinoline-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core with a fluorophenyl substituent. The presence of the fluorine atom can enhance the lipophilicity and biological activity of the compound, making it an attractive candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. These interactions may include:

- Inhibition of Kinases : The compound has been shown to inhibit c-Met kinase, which plays a crucial role in tumor growth and metastasis.

- DNA Binding : Some studies suggest that quinoline derivatives can intercalate into DNA, potentially disrupting replication and transcription processes.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Target | IC50 (nM) | Cell Lines Tested |

|---|---|---|---|

| c-Met Inhibition | c-Met kinase | 0.59 | A549, H460, HT-29 |

| Antiproliferative Activity | Various cancer cell lines | 0.14 - 0.42 | H460, HT-29, MDA-MB-231 |

| DNA Interaction | Cancer cells | Not specified | Various |

Case Studies

- c-Met Kinase Inhibition : A study conducted on derivatives of quinoline indicated that compounds similar to this compound showed potent inhibition against c-Met kinase with IC50 values as low as 0.59 nM. This suggests that modifications to the quinoline structure can significantly enhance anticancer properties .

- Antiproliferative Effects : In vitro studies demonstrated that this compound exhibits concentration-dependent inhibition on several cancer cell lines such as H460 and HT-29. The most potent derivative showed an IC50 value of 0.14 μM against H460 cells . This highlights the potential for developing targeted therapies based on this compound.

- Structure-Activity Relationship (SAR) : Research has indicated that substituents on the quinoline ring influence biological activity. For instance, the presence of a fluorine atom at the para position enhances the compound's interaction with biological targets compared to its non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。